molecular formula C12H13N3O2 B13633400 5-(2,3-Dimethoxyphenyl)pyrimidin-2-amine

5-(2,3-Dimethoxyphenyl)pyrimidin-2-amine

Cat. No.: B13633400
M. Wt: 231.25 g/mol
InChI Key: SVSFGPHDCNKADU-UHFFFAOYSA-N
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Description

5-(2,3-Dimethoxyphenyl)pyrimidin-2-amine is a compound belonging to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds Pyrimidines are known for their wide range of biological activities and are found in many natural substances, including nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dimethoxyphenyl)pyrimidin-2-amine typically involves the reaction of 2,3-dimethoxyaniline with a pyrimidine derivative. One common method includes the use of benzylidene acetones and ammonium thiocyanates as starting materials, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dimethoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce an amine derivative.

Scientific Research Applications

5-(2,3-Dimethoxyphenyl)pyrimidin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2,3-Dimethoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit Aurora kinase A, a protein involved in cell division, by binding to its active site and preventing its activity . This inhibition can lead to the arrest of the cell cycle and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,3-Dimethoxyphenyl)pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

5-(2,3-dimethoxyphenyl)pyrimidin-2-amine

InChI

InChI=1S/C12H13N3O2/c1-16-10-5-3-4-9(11(10)17-2)8-6-14-12(13)15-7-8/h3-7H,1-2H3,(H2,13,14,15)

InChI Key

SVSFGPHDCNKADU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2=CN=C(N=C2)N

Origin of Product

United States

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